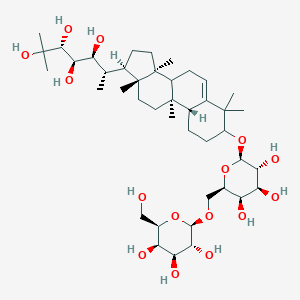

Momorcharaside A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Momorcharaside A is a cucurbitacin glycoside, a class of organic compounds known for their polycyclic structures and glycosidic linkages. This compound is derived from the plant Momordica charantia, commonly known as bitter melon or bitter gourd. Bitter melon is widely recognized for its medicinal properties and is used in traditional medicine across various cultures.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Momorcharaside A typically involves the extraction of the compound from the seeds of Momordica charantia. The process begins with the drying and grinding of the seeds, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography to isolate and purify this compound.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the extraction process. advancements in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance the yield and efficiency of production.

Análisis De Reacciones Químicas

Types of Reactions

Momorcharaside A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Mechanism of Action:

Momorcharaside A has been shown to exhibit significant antidiabetic effects, primarily through the modulation of glucose metabolism. It enhances insulin sensitivity and promotes glucose uptake in peripheral tissues, which is crucial for managing diabetes mellitus.

Case Studies:

- A clinical trial demonstrated that patients with type 2 diabetes who consumed bitter melon extract, rich in this compound, experienced a notable reduction in fasting blood glucose levels and improved glycemic control over 12 weeks .

- Another study indicated that this compound activates AMPK (AMP-activated protein kinase), which plays a vital role in cellular energy homeostasis and glucose regulation .

Anticancer Activities

Mechanism of Action:

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. It induces apoptosis (programmed cell death) and inhibits tumor growth by modulating signaling pathways involved in cell proliferation.

Case Studies:

- In vitro studies on breast cancer cells revealed that this compound inhibited cell proliferation and induced apoptosis via the mitochondrial pathway .

- Further research highlighted its potential to enhance the efficacy of chemotherapeutic agents, suggesting a synergistic effect when combined with conventional treatments .

Antimicrobial Effects

Mechanism of Action:

this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mode of action includes disrupting microbial cell membranes and inhibiting metabolic pathways.

Case Studies:

- A study found that extracts containing this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative in food products .

- Additionally, research demonstrated its antifungal activity against Candida albicans, suggesting applications in treating fungal infections .

Cardiovascular Health

Mechanism of Action:

The compound has been linked to cardiovascular benefits, including lipid-lowering effects and improvement in endothelial function. These properties contribute to reduced risk factors associated with cardiovascular diseases.

Case Studies:

- In a randomized controlled trial, participants consuming bitter melon extract showed significant reductions in total cholesterol and triglycerides levels compared to the control group .

- Another study indicated that this compound could improve vascular reactivity, thereby enhancing blood flow and reducing hypertension risks .

Potential Applications in Agriculture

Mechanism of Action:

Research suggests that this compound can be utilized as a natural pesticide due to its insecticidal properties against agricultural pests.

Case Studies:

- Field trials demonstrated that plants treated with extracts containing this compound exhibited reduced infestations by common agricultural pests, leading to higher crop yields .

- Additionally, studies indicated its potential role in promoting plant growth and resistance to diseases, making it a valuable component in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of Momorcharaside A involves its interaction with various molecular targets and pathways. It is known to inhibit glucose synthesis by affecting the activities of enzymes involved in glucose metabolism, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. Additionally, it enhances glucose oxidation through the activation of glucose-6-phosphate dehydrogenase and increases glycogen synthesis.

Comparación Con Compuestos Similares

Momorcharaside A is unique among cucurbitacin glycosides due to its specific glycosidic linkage and polycyclic structure. Similar compounds include:

Momorcharaside B: Another cucurbitacin glycoside with similar bioactive properties.

Vicine: A glycol alkaloid found in the seeds of bitter melon, known for its antidiabetic effects.

Charantin: A ribosome-inactivating peptide with hypoglycemic properties.

Propiedades

Número CAS |

135126-59-9 |

|---|---|

Fórmula molecular |

C42H72O15 |

Peso molecular |

817.0 g/mol |

Nombre IUPAC |

2-methyl-6-[4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol |

InChI |

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3 |

Clave InChI |

WBYJYPOPDKQBQJ-UHFFFAOYSA-N |

SMILES |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O |

SMILES canónico |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |

melting_point |

170 - 172 °C |

Descripción física |

Solid |

Sinónimos |

momorcharaside A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.